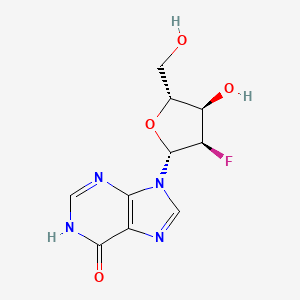

2'-Fluoro-2'-deoxyinosine

描述

Contextualization of Nucleoside Analogs in Contemporary Biomedical Research

Nucleoside analogs are a class of synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. By virtue of their structural similarity, these analogs can interfere with cellular and viral enzymatic processes, leading to the inhibition of DNA synthesis or the induction of apoptosis (cell death). medchemexpress.com This mechanism of action has established purine (B94841) and pyrimidine (B1678525) nucleoside analogs as potent therapeutic agents in the treatment of a wide array of diseases, including various cancers and viral infections. medchemexpress.comresearchgate.net Since their introduction in the 1950s, nucleoside-based drugs have become indispensable in clinical practice for managing conditions such as cancer, myelodysplastic syndromes, multiple sclerosis, and viral infections like hepatitis B and C, and HIV. researchgate.netnih.gov

Fundamental Principles and Significance of Fluorination in Nucleoside Analog Design

The incorporation of fluorine into drug molecules, a strategy known as fluorination, has become a pivotal tool in modern medicinal chemistry. numberanalytics.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic profile of a drug candidate. numberanalytics.comoup.com

Judicious placement of fluorine in a nucleoside analog can lead to several advantageous modifications:

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites on the molecule that are susceptible to metabolic degradation by enzymes, thereby prolonging the drug's activity in the body. researchgate.netbenthamscience.comnih.gov Specifically, in nucleosides, fluorination at the 2'-position of the sugar moiety increases the stability of the glycosidic bond, making the molecule more resistant to enzymatic cleavage and acid hydrolysis. mdpi.com

Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with target enzymes or receptors. nih.govoup.com This can result in increased potency.

Improved Pharmacokinetic Properties: Fluorination can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov By modulating lipophilicity, the bioavailability and membrane permeability of the drug can be optimized. researchgate.netnih.gov

Conformational Control: The presence of a fluorine atom can influence the three-dimensional shape (conformation) of the nucleoside analog, which can be critical for its interaction with biological targets. researchgate.net

The strategic incorporation of fluorine has led to the development of numerous successful drugs, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. oup.commdpi.com

Classification and General Research Overview of 2'-Fluoro-2'-deoxyinosine

This compound is classified as a purine nucleoside analog. medchemexpress.com Structurally, it is a modified version of the natural nucleoside inosine (B1671953), where the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by a fluorine atom. biosynth.com This modification is key to its biological properties.

| Compound Property | Value | Reference |

| Chemical Formula | C10H11FN4O4 | biosynth.com |

| Molecular Weight | 270.22 g/mol | biosynth.commendelchemicals.com |

| CAS Number | 80049-87-2 | biosynth.commendelchemicals.com |

| Synonyms | 2'-Deoxy-2'-fluoroinosine | medchemexpress.commendelchemicals.com |

Research into this compound has primarily focused on its potential as an anticancer and antiviral agent, leveraging the established principles of nucleoside analog therapy. Studies have explored its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells. medchemexpress.com Furthermore, its synthesis has been a subject of investigation, often serving as a precursor for the creation of other modified oligonucleotides with specific functionalities. mendelchemicals.comtandfonline.comnih.gov For instance, it has been used as a common nucleoside precursor for the synthesis of oligonucleotides containing 2-substituted guanine (B1146940) derivatives. mendelchemicals.comtandfonline.com The compound is also utilized in the preparation of N2-substituted deoxyguanosine nucleosides. umich.edu Its phosphoramidite (B1245037) form, 5'-O-DMT-2'-fluoro-2'-deoxyinosine-3'-CE-phosphoramidite, is a valuable reagent in the synthesis of modified DNA and RNA, and is noted as a hypoxanthine (B114508) analog. biosynth.commedchemexpress.com

While detailed clinical data is limited in the public domain, the foundational research on this compound and its derivatives highlights its significance as a scaffold for developing novel therapeutic agents and as a tool in molecular biology research. mendelchemicals.com Its potential is underscored by the broader success of fluorinated nucleosides in medicine. researchgate.netmdpi.comtandfonline.com

Structure

2D Structure

属性

IUPAC Name |

9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVOTDBYJXFINS-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230051 | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80049-87-2 | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080049872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoroinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Fluoro 2 Deoxyinosine

Established Synthetic Routes for 2'-Fluoro-2'-deoxyinosine

The synthesis of this compound can be achieved through both chemoenzymatic and purely chemical approaches. These methods often involve the preparation of a fluorinated sugar intermediate followed by coupling to a purine (B94841) base or the direct fluorination of a pre-existing nucleoside.

Chemoenzymatic Synthetic Approaches to Fluorinated Deoxyfuranose Derivatives

Chemoenzymatic methods leverage the high selectivity of enzymes to introduce fluorine into sugar moieties, which can then be used to synthesize nucleosides like this compound. An effective strategy for creating 2-deoxy-2-fluoro-sugar nucleotides involves the use of Selectfluor-mediated electrophilic fluorination of glycals, which can be followed by enzymatic transformations nih.gov. This approach provides a pathway to fluorinated sugar phosphates, which are key intermediates in nucleoside synthesis.

Enzymatic transglycosylation is another powerful chemoenzymatic tool. This method uses nucleoside phosphorylases to transfer a carbohydrate residue from a donor nucleoside to a purine base acceptor researchgate.net. For instance, fluorine-containing derivatives of purine deoxynucleosides can be synthesized using E. coli nucleoside phosphorylases, which catalyze the formation of the desired nucleoside from a fluorinated sugar phosphate (B84403) and a purine base researchgate.net.

A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives, which are versatile intermediates for chemotherapeutically important nucleosides, has been developed nih.gov. This multi-step synthesis starts from a readily available protected allofuranose and involves a key fluorination step using potassium fluoride (B91410) nih.gov. The resulting fluorinated arabinofuranose derivative can then be used in subsequent coupling reactions to form the target nucleoside.

Chemical Synthesis from Precursors

Purely chemical methods provide a robust and scalable route to this compound, typically involving the coupling of a protected fluorinated sugar with a purine base derivative. A common strategy involves the synthesis of a 2-deoxy-2-fluoroarabinofuranose derivative from D-xylose, which is then condensed with a di-halogenated purine, such as 2,6-dichloropurine (B15474) google.comnih.gov. The resulting disubstituted purine nucleoside can then be selectively modified to yield this compound.

For example, a multi-step synthesis can start with the preparation of a 2-deoxy-2-fluoro-D-arabinofuranose derivative. This fluorinated sugar is then condensed with 2,6-dichloropurine using the fusion method google.com. Subsequent chemical modifications of the purine base are then carried out to introduce the desired functionalities. Another approach involves the anion glycosylation of salts of 2-fluoropurine derivatives with a glycosyl bromide, which has been used to prepare a series of novel purine-modified 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides nih.gov.

The synthesis of related 2'-deoxy-2-fluoroadenosine (B2452619) has been achieved from commercially available 2-fluoroadenine (B1664080) researchgate.net. This involves the coupling of silylated 2-fluoroadenine with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside, yielding the corresponding 2-fluoro-2'-deoxyadenosine derivative researchgate.net. Such methods can be adapted for the synthesis of this compound by starting with a suitable hypoxanthine (B114508) precursor.

Applications in Oligonucleotide Synthesis and Nucleic Acid Modification

The unique properties of this compound make it a valuable component in the synthesis of modified oligonucleotides with enhanced stability and functionality.

Preparation of Oligodeoxynucleotides Incorporating this compound

This compound can be incorporated into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. The 2'-Fluoro-inosine-CE phosphoramidite is a commercially available building block that allows for the automated synthesis of oligonucleotides containing 2'-fluoroinosine residues biosyn.comglenresearch.com. The incorporation of 2'-fluorinated nucleosides, including this compound, into oligonucleotides has been shown to increase the thermal stability of the resulting duplexes with complementary DNA or RNA strands biosyn.comnih.gov. This enhanced stability is attributed to the electronegativity of the fluorine atom, which influences the sugar pucker and leads to a more favorable A-form helical geometry in the duplex biosyn.com.

The 2-F-dI-CE phosphoramidite is used as a convertible nucleoside for the preparation of 2'-dG derivatives. The 2-fluorine can be displaced by primary amines after the oligonucleotide has been synthesized glenresearch.com.

| Compound Name | Application in Oligonucleotide Synthesis | Reference |

|---|---|---|

| 2'-Fluoro-inosine-CE phosphoramidite | Building block for automated synthesis of oligonucleotides containing 2'-fluoroinosine. | biosyn.comglenresearch.com |

| 2-F-dI-CE phosphoramidite | Convertible nucleoside for post-synthetic modification to 2'-dG derivatives. | glenresearch.com |

Utilization in the Formation of Interstrand Cross-Links within DNA Duplexes

While this compound itself does not directly form interstrand cross-links, it serves as a crucial precursor for introducing functionalities that can. The 2-fluoro group on the inosine (B1671953) base is a good leaving group, allowing for nucleophilic substitution reactions. Oligonucleotides containing this compound can be post-synthetically modified by reacting them with bifunctional nucleophiles, such as diamines or thiols, to create cross-linking agents at specific sites within the DNA duplex nih.govnih.gov.

This "convertible nucleoside" strategy allows for the precise placement of cross-linking moieties within a DNA sequence. For example, an oligonucleotide containing this compound can be treated with a dithiol-containing compound to introduce a disulfide tether. Upon hybridization with a complementary strand containing a thiol-reactive group, an interstrand disulfide cross-link can be formed nih.gov. This approach is valuable for studying DNA repair mechanisms, the structural consequences of DNA damage, and for the development of novel therapeutic agents that function by cross-linking DNA nih.gov.

Development of this compound Analogues and Prodrugs

The development of analogues and prodrugs of this compound aims to improve its therapeutic potential by enhancing its metabolic stability, cellular uptake, and target specificity.

Analogues of this compound can be synthesized by modifying either the purine base or the sugar moiety. For instance, modifications at the C8 position of the purine ring have been explored. Pd-catalyzed direct C8-H arylation of 2'-deoxy-2'-fluoroadenosine has been shown to proceed in high yield, demonstrating a method for introducing aryl groups at this position mdpi.com. Such modifications can influence the nucleoside's conformation and its interaction with target enzymes.

Synthesis of 2-Substituted Guanine (B1146940) Derivatives Using this compound as Precursor

This compound serves as a key precursor in the synthesis of various 2-substituted guanine derivatives. This strategic use of this compound allows for the introduction of diverse functional groups at the 2-position of the guanine base, which can significantly modulate the properties of the resulting nucleosides and oligonucleotides. A notable application of this methodology is in the preparation of oligonucleotides containing guanine derivatives substituted with molecules that stabilize double-helices, such as spermine, spermidine, and propylimidazole tandfonline.com.

The synthetic approach typically involves the use of a protected form of this compound phosphoramidite. To facilitate the selective introduction of substituents at the 2-position, different protective group strategies are employed. Two such strategies involve the use of the p-nitrophenylethyl (NPE) group and the t-butylphenoxyacetyl group tandfonline.com. These protecting groups are crucial for directing the chemical modifications to the desired position on the guanine precursor.

The synthesis process enables the creation of modified oligonucleotides with enhanced thermal stability. Melting temperature (Tm) studies of duplexes containing these 2-substituted guanine derivatives have demonstrated a significant increase in their melting points, indicating a more stable double-helix structure tandfonline.com. This enhanced stability is a desirable characteristic for various therapeutic and diagnostic applications of oligonucleotides.

Chemical Modifications for Enhanced Biological Activity and Delivery

Chemical modifications of this compound are a critical strategy for improving its biological activity and facilitating its delivery into cells. The introduction of a fluorine atom at the 2'-position of the ribose sugar is a fundamental modification that imparts several beneficial properties. This substitution can enhance the metabolic stability of the nucleoside by making it more resistant to enzymatic degradation nih.gov.

One of the key advantages of the 2'-fluoro modification is the increased binding affinity (Tm) of oligonucleotides containing these modified nucleosides to their target RNA sequences biosyn.com. This enhanced affinity is attributed to the fluorine atom's ability to influence the sugar pucker conformation, which can lead to a more favorable helical geometry for binding. Specifically, 2'-fluoro modifications can promote a C3'-endo sugar pucker, which is characteristic of A-form helices found in RNA duplexes nih.gov.

Furthermore, oligonucleotides incorporating 2'-fluoro-modified nucleosides, such as 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA), have demonstrated highly efficient and persistent gene silencing effects nih.gov. These modified oligonucleotides can effectively form duplexes with target mRNA, and importantly, these 2'F-ANA/RNA duplexes are capable of activating RNase H, an enzyme that degrades the RNA strand of the hybrid duplex, leading to gene silencing nih.gov. This is a significant advantage over some other 2'-modified oligonucleotides that may inhibit RNase H activity.

To improve cellular uptake, various derivatization strategies can be employed. While not always specific to this compound itself but applicable to modified nucleosides in general, these can include conjugation to molecules that facilitate transport across the cell membrane. For instance, the reaction of the adenine (B156593) base in a related compound, 2'-β-fluoro-2',3'-dideoxyadenosine, with chloroacetaldehyde (B151913) to form fluorescent 1,N(6)-etheno derivatives has been explored as a method to enhance detection in biological samples, a principle that could be adapted for tracking cellular uptake nih.gov. The synthesis of fluorinated nucleosides can be approached through two main routes: direct fluorination of a pre-existing nucleoside or the coupling of a fluorinated sugar with a nucleobase nih.govnih.gov.

The table below summarizes some key chemical modifications and their resulting enhancements.

| Modification Strategy | Resulting Enhancement | Reference |

| Introduction of 2'-fluoro group | Increased nuclease resistance and metabolic stability | nih.gov |

| Incorporation into oligonucleotides (e.g., 2'F-ANA) | Enhanced binding affinity (Tm) to target RNA | biosyn.comnih.gov |

| Use as a precursor for 2-substituted guanines | Increased thermal stability of oligonucleotide duplexes | tandfonline.com |

| Formation of 2'F-ANA/RNA duplexes | Activation of RNase H for gene silencing | nih.gov |

Molecular and Cellular Mechanisms of Action of 2 Fluoro 2 Deoxyinosine

Elucidation of Antimetabolite Activity

The antimetabolite properties of 2'-Fluoro-2'-deoxyinosine are rooted in its ability to mimic natural purine (B94841) deoxyribonucleosides, thereby deceiving cellular machinery involved in nucleic acid synthesis. Upon cellular uptake, it undergoes phosphorylation to its active triphosphate form, this compound triphosphate. This activated metabolite then directly competes with its natural counterpart, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into newly synthesizing DNA strands by DNA polymerases. This competitive inhibition is a cornerstone of its mechanism of action.

Once converted to its triphosphate derivative, this compound becomes a substrate for DNA polymerases. Studies on similar 2'-fluoro-substituted deoxynucleoside analogs have demonstrated that human DNA polymerase alpha and polymerase gamma can incorporate these analogs into DNA. rsc.org For instance, the triphosphate of a related compound, 2',2'-difluorodeoxycytidine, has been shown to compete with the natural deoxycytidine triphosphate for incorporation into the DNA strand. nih.gov This competition effectively reduces the rate of DNA synthesis and replication by limiting the availability of the proper building blocks. The incorporation of the fluorinated analog into the DNA template can also alter the DNA structure and its interaction with enzymes, further disrupting the replication process.

The presence of the fluorine atom at the 2'-position of the deoxyribose sugar is a critical structural feature that dictates the fate of DNA elongation after the incorporation of this compound monophosphate. While not an absolute chain terminator in all contexts, the 2'-fluoro substitution significantly hinders the subsequent addition of nucleotides. Research on other 2'-fluoro-modified nucleosides, such as the cytidine (B196190) analog azvudine, has shown that their incorporation leads to chain termination across various viral polymerases. nih.gov In the case of 2',2'-difluorodeoxycytidine, its incorporation into a DNA primer resulted in the addition of only one more deoxynucleotide before a significant pause in the polymerization process was observed. nih.gov This "masked" chain termination, where elongation is severely impeded rather than immediately halted, is a key aspect of the cytotoxic effect of this class of compounds. The altered sugar pucker and electronic properties due to the fluorine atom likely disrupt the precise conformational changes required for the DNA polymerase to efficiently catalyze the formation of the next phosphodiester bond.

Enzymatic Interactions and Substrate Specificity

The therapeutic potential and selective toxicity of this compound are significantly influenced by its interactions with specific enzymes, particularly purine nucleoside phosphorylases (PNPs). There is a marked difference in the substrate specificity of PNPs from different organisms, which can be exploited for targeted therapies.

PNPs are enzymes that catalyze the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. This enzymatic activity is central to the activation of this compound in certain contexts.

A key feature of this compound and related 2'-fluoro-purine nucleosides is their ability to act as "subversive substrates" for certain microbial PNPs. While these nucleoside analogs may be relatively non-toxic themselves, their cleavage by microbial PNPs can release a highly cytotoxic purine base.

Extensive research on the closely related compound, 2-fluoro-2'-deoxyadenosine, has demonstrated this principle effectively. In the protozoan parasite Trichomonas vaginalis, the PNP enzyme (TvPNP) efficiently catalyzes the phosphorolysis of 2-fluoro-2'-deoxyadenosine, which is not a substrate for human PNP, to release the highly toxic 2-fluoroadenine (B1664080). researchgate.net Similarly, Escherichia coli PNP can also cleave 2-fluoro-2'-deoxyadenosine to 2-fluoroadenine, a property that has been harnessed in antitumor strategies where tumors are engineered to express the E. coli enzyme. nih.gov Given the structural and functional similarities, it is highly probable that this compound is also a subversive substrate for these microbial PNPs, undergoing phosphorolysis to release hypoxanthine (B114508) and 2-deoxy-2-fluororibose-1-phosphate. This selective activation in microbial cells or in tumor cells expressing the microbial enzyme forms the basis for targeted therapeutic approaches.

| Enzyme Source | Substrate | Product of Phosphorolysis | Significance |

| Trichomonas vaginalis PNP | 2-fluoro-2'-deoxyadenosine | 2-fluoroadenine (toxic) | Potential anti-parasitic therapy researchgate.net |

| E. coli PNP | 2-fluoro-2'-deoxyadenosine | 2-fluoroadenine (toxic) | Gene-directed enzyme prodrug therapy for cancer nih.gov |

Human purine nucleoside phosphorylase (hPNP) does not typically recognize adenosine (B11128) or its 2'-fluoro-analogs as substrates. This inherent specificity limits the activation of prodrugs like this compound in human cells, thereby reducing potential systemic toxicity. However, this limitation also prevents its use in targeted therapies that rely on localized activation. To overcome this, researchers have successfully engineered mutants of human PNP that can effectively cleave adenosine-based prodrugs.

A notable example is a double mutant of human PNP (hDM) with the amino acid substitutions Glu201Gln and Asn243Asp. This engineered enzyme has been shown to effectively catalyze the phosphorolysis of 2-fluoro-2'-deoxyadenosine to the cytotoxic 2-fluoroadenine. nih.govnih.gov The structural basis for this altered substrate specificity lies in the ability of the mutated residues to form crucial hydrogen bond contacts with the adenosine-based prodrug, facilitating its binding and the subsequent cleavage of the glycosidic bond. nih.gov This research provides a strong foundation for the development of gene-directed enzyme prodrug therapies (GDEPT) where an engineered human PNP mutant is targeted to tumor cells. In such a scenario, the systemically administered and relatively non-toxic this compound would be selectively activated to its cytotoxic form only within the tumor microenvironment.

| Enzyme | Mutation(s) | Substrate | Advantage |

| Human PNP (wild-type) | None | Inosine (B1671953), Guanosine | Does not activate 2'-fluoro-adenosine/inosine analogs, low systemic toxicity. |

| Human PNP (hDM) | Glu201Gln, Asn243Asp | 2-fluoro-2'-deoxyadenosine | Enables targeted activation of the prodrug in cells expressing the mutant enzyme. nih.govnih.gov |

Phosphorylation by Deoxycytidine Kinase (dCK) and Other Kinases

The bioactivation of many nucleoside analogs, including those with fluorine substitutions, is critically dependent on an initial phosphorylation step catalyzed by cellular kinases. Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway for deoxynucleosides and is responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine. It also phosphorylates a wide array of therapeutic nucleoside analogs.

Mammalian cells possess four main deoxyribonucleoside kinases: thymidine (B127349) kinase 1 (TK1) and thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). Studies on 2'-Deoxy-2'-fluorothymidine have shown it to be a substrate for both TK1 and TK2 nih.gov. Additionally, other kinases such as T4 polynucleotide kinase (T4 PNK) have been shown to efficiently phosphorylate the 5'-hydroxyl group of oligonucleotides containing 2'-fluoro arabino nucleic acid (FANA), indicating a broader range of kinases may interact with 2'-fluoro-substituted nucleosides idtdna.com. The activation of these analogs is subject to cellular regulation; for example, dCK activity is inhibited by deoxycytidine 5'-triphosphate (dCTP), which can create a feedback loop affecting the efficacy of the analog nih.gov.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) with Deoxycytidine and a Fluorinated Analog

| Substrate | Kₘ (µM) |

| Deoxycytidine (CdR) | 1.5 nih.gov |

| Gemcitabine (B846) (dFdC) | 4.6 nih.gov |

This table presents data for the related compound gemcitabine to illustrate the action of dCK on fluorinated nucleosides.

Modulation of Thymidine Phosphorylase Activity

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in nucleoside metabolism. It catalyzes the reversible phosphorolysis of thymidine, deoxyuridine, and their analogs to their respective bases and 2-deoxy-D-ribose 1-phosphate. While TP's primary substrates are pyrimidine (B1678525) nucleosides, its activity can be modulated by purine nucleosides oup.com.

Specifically, 2'-deoxyinosine (B131508), the parent compound of this compound, has been identified as a modulator of TP activity. It enhances the enzymatic conversion of the chemotherapeutic agent 5-fluorouracil (B62378) (FUra) to its active metabolites researchgate.nettrilinkbiotech.comresearchgate.net. 2'-deoxyinosine functions by providing the TP cofactor, deoxyribose 1-phosphate, which drives the enzymatic reaction trilinkbiotech.com. This biochemical modulation can dramatically increase the sensitivity of cancer cells to FUra. Studies have shown that associating 2'-deoxyinosine with FUra can lead to a significant increase in cytotoxicity, enhanced inhibition of thymidylate synthase, and a corresponding reduction in tumor growth nih.govglenresearch.com. For example, combining FUra with 2'-deoxyinosine has been shown to increase the sensitivity of HT29 and SW620 colorectal cancer cell lines by 38 to 700 times, respectively researchgate.net.

There is currently a lack of specific research detailing the modulatory effects of this compound on thymidine phosphorylase activity. The influence of the 2'-fluoro substituent on the ability of the inosine base to interact with and modulate TP remains an area for further investigation.

Conformational Dynamics and Structural Determinants of Biological Function

The introduction of a highly electronegative fluorine atom at the 2'-position of the deoxyribose sugar ring has profound stereoelectronic effects that dictate the molecule's three-dimensional structure. These conformational preferences are critical determinants of its biological function, influencing how it is recognized by enzymes and how it affects the stability of nucleic acid structures.

Impact of 2'-Fluorination on Sugar Pucker Conformation

The electronegativity of the 2'-substituent strongly influences this equilibrium. The 2'-fluoro group in a ribo configuration (as in 2'-F-RNA) biases the sugar pucker strongly towards the C3'-endo conformation nih.govglenresearch.comglenresearch.comoup.com. This preorganizes the nucleotide into an A-form geometry, which is favorable for binding to RNA targets. In contrast, a 2'-fluoro group in an arabino configuration (2'F-ANA) directs the sugar to adopt a C2'-endo or O4'-endo (South-type) pucker, which is more akin to the conformation found in B-form DNA nih.govacs.orgresearchgate.net. This highlights how the stereochemistry of the fluorine substitution can be used to lock the sugar into a specific conformational state.

Table 2: Preferred Sugar Pucker Conformations

| Nucleic Acid / Analog | Preferred Sugar Pucker | Resulting Helix Geometry |

| DNA | C2'-endo (South) colostate.edu | B-form colostate.edu |

| RNA | C3'-endo (North) colostate.edu | A-form colostate.edu |

| 2'-Fluoro-RNA (ribo) | C3'-endo (North) nih.govglenresearch.com | A-form glenresearch.com |

| 2'-Fluoro-ANA (arabino) | C2'-endo / O4'-endo (South) researchgate.net | B-form-like glenresearch.com |

Influence on Glycosidic Bond Stability and Nuclease Resistance

The 2'-fluoro modification significantly enhances the stability of the N-glycosidic bond, which links the nucleobase to the sugar. Gas-phase studies on protonated 2'-fluoro-substituted purine nucleosides demonstrated that their glycosidic bonds are more stable than those of their canonical DNA (2'-H) and RNA (2'-OH) counterparts. The stability was found to increase with the electronegativity of the 2'-substituent, in the order of H < OH < F nih.gov. Oligonucleotides containing 2'-fluoroarabinonucleic acid (2'F-ANA) also show dramatically increased stability against acid-catalyzed hydrolysis compared to DNA and RNA researchgate.net.

This inherent stability contributes to an increased resistance to enzymatic degradation by nucleases. Oligonucleotides modified with 2'-fluoro nucleotides are more resistant to cleavage by endo- and exonucleases than unmodified DNA and RNA idtdna.comresearchgate.netnih.govbiosyn.com. This property is crucial for therapeutic applications of oligonucleotides, such as antisense and siRNA technologies, as it prolongs their half-life in biological systems researchgate.netresearchgate.net. While the 2'-fluoro modification confers a degree of nuclease resistance, it is sometimes used in combination with other modifications, such as phosphorothioate (B77711) bonds, to achieve maximum stability idtdna.com.

Effects on Nucleic Acid Duplex and Triplex Stability

The incorporation of 2'-fluoro-modified nucleosides into oligonucleotides has a significant stabilizing effect on nucleic acid duplexes. The C3'-endo sugar pucker induced by the 2'-fluoro-ribo modification preorganizes the oligonucleotide backbone into an A-form helix, which is favorable for binding to complementary RNA strands glenresearch.com. This results in a substantial increase in the thermal stability (Tₘ) of the resulting duplex.

For 2'-F-RNA hybridized to a target RNA strand, the Tₘ increases by approximately 1.8°C per modification relative to an unmodified DNA oligonucleotide hybridizing to the same target nih.govglenresearch.com. This enhanced stability is driven by a favorable enthalpy change (ΔH°), which stems from stronger Watson-Crick hydrogen bonding and improved base-stacking interactions oup.comnih.gov.

Table 3: Increase in Duplex Thermal Stability (Tₘ) per 2'-Fluoro Modification

| Duplex Type | ΔTₘ per Modification (°C) |

| 2'-F-RNA / RNA | +1.8 glenresearch.com |

| 2'-F-ANA / RNA | Positive increase observed nih.gov |

| 2'-F-RNA / DNA | +0.5 (fully substituted) glenresearch.com |

| 2'-F-ANA / DNA | +0.2 to +0.9 (sequence dependent) nih.gov |

The effect on triplex stability is more complex. Studies have shown that a third strand composed of 2'F-RNA (C3'-endo) actually exhibits a reduced affinity for target DNA duplexes compared to an unmodified RNA third strand. Conversely, a third strand made of 2'F-ANA, which favors a C2'-endo pucker, leads to a considerable increase in binding affinity to duplex DNA nih.gov. This suggests that matching the sugar pucker of the third strand to the geometry of the target duplex is crucial for stable triplex formation.

Biological Activities and Preclinical Efficacy of 2 Fluoro 2 Deoxyinosine and Analogues

Antiviral Spectrum and Potency

2'-Fluoro-2'-deoxyinosine and its analogues have demonstrated a broad spectrum of antiviral activity, effectively inhibiting the replication of various viruses in preclinical studies. This activity is largely attributed to their ability to act as chain terminators during viral DNA or RNA synthesis.

Inhibition of Viral Replication in Cellular Models

The antiviral potency of 2'-fluoro-substituted nucleoside analogues has been extensively evaluated in various cell-based assays. For instance, a number of novel 2'-fluoro-2',3'-unsaturated D- and L-nucleosides have shown potent anti-Hepatitis B virus (HBV) activity in the HepG2-2.2.15 cell system. Notably, β-L-2'-fluoro-2',3'-dideoxy-2',3'-didehydrocytidine (L-2'-Fd4C) and β-L-2'-fluoro-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (L-2'-Fd4FC) exhibited median effective concentrations (EC50) of 0.002 µM and 0.004 µM, respectively. The D-enantiomer, D-2'-Fd4FC, was also potent with an EC50 of 0.05 µM. oup.com

Similarly, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) has been identified as a potent and selective inhibitor of Hepatitis C virus (HCV) replication in a subgenomic HCV replicon assay system. oup.com It demonstrated a 90% effective concentration (EC90) of 5.0 μM with low cytotoxicity. oup.com Furthermore, the analogue 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) has displayed exceptional potency against Human Immunodeficiency Virus type 1 (HIV-1), inhibiting its replication in activated peripheral blood mononuclear cells with an EC50 as low as 50 pM. nih.gov

Table 1: Antiviral Activity of this compound Analogues in Cellular Models

| Compound | Virus | Cell Line | Potency (EC50/EC90) |

|---|---|---|---|

| L-2'-Fd4C | Hepatitis B Virus (HBV) | HepG2-2.2.15 | 0.002 µM (EC50) oup.com |

| L-2'-Fd4FC | Hepatitis B Virus (HBV) | HepG2-2.2.15 | 0.004 µM (EC50) oup.com |

| D-2'-Fd4FC | Hepatitis B Virus (HBV) | HepG2-2.2.15 | 0.05 µM (EC50) oup.com |

| 2'-deoxy-2'-fluoro-2'-C-methylcytidine | Hepatitis C Virus (HCV) | Replicon Assay | 5.0 µM (EC90) oup.com |

| 4′-ethynyl-2-fluoro-2′-deoxyadenosine | HIV-1 | Activated PBMCs | 50 pM (EC50) nih.gov |

Evaluation in Specific Viral Infection Contexts (e.g., HIV, Hepatitis Viruses)

In the context of specific viral infections, analogues of this compound have shown significant promise. Research on purine (B94841) nucleosides containing the 2-deoxy-2-fluoro-beta-L-arabinofuranosyl moiety revealed that the adenine (B156593) and hypoxanthine (B114508) derivatives exhibit good in vitro anti-HBV activity with EC50 values of 1.5 µM and 8 µM, respectively, in HepG2 2.2.15 cells, without significant toxicity up to 200 µM. researchgate.net

For HCV, a series of purine nucleosides with a 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl moiety were synthesized and evaluated. It was found that nucleosides with a 2-amino group on the purine base were effective in reducing HCV RNA levels in a subgenomic replicon assay. ashpublications.org

The analogue 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), also known as MK-8591, has been extensively studied for its anti-HIV activity. It is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) with potent activity against wild-type and most NRTI-resistant HIV-1 strains. nih.gov The active metabolite, EFdA-triphosphate, has a prolonged intracellular half-life, suggesting the potential for less frequent dosing. nih.gov

Anticancer Potential in Malignancy Research

Beyond their antiviral properties, this compound and its analogues have demonstrated significant potential as anticancer agents. Their mechanism of action in cancer cells often involves the inhibition of DNA synthesis and the induction of programmed cell death.

Cytotoxic Effects on Cancer Cell Lines

A number of 2'-fluorinated nucleoside analogues have exhibited potent cytotoxic effects against a range of human cancer cell lines. For example, 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine (2'-F-4'-seleno-ara-C) has shown highly potent anticancer activity in all tested cancer cell lines, proving to be more potent than the established chemotherapeutic agent ara-C. nih.gov Another analogue, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, was found to be a potent inhibitor of K562 chronic myelogenous leukemia cell growth, with a 50% inhibitory concentration (IC50) of only 5 nM after 72 hours of continuous incubation. researchgate.net

Table 2: Cytotoxic Effects of this compound Analogues on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | K562 (Chronic Myelogenous Leukemia) | 5 nM researchgate.net |

| 2'-F-4'-seleno-ara-C | Various Cancer Cell Lines | More potent than ara-C nih.gov |

Induction of Apoptosis and Cell Cycle Modulation in Tumor Models

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Studies have shown that 2-chloro-2'-deoxyadenosine (CldAdo) and 9-beta-D-arabinosyl-2-fluoroadenine (F-ara-A) are potent inducers of apoptosis in lymphocytes from patients with chronic lymphocytic leukemia (CLL). nih.govsid.ir In vitro exposure of these leukemic cells to the compounds for 24 to 72 hours resulted in characteristic features of apoptosis, including DNA cleavage into nucleosomal-sized multimers. nih.govsid.ir The drug-induced DNA fragmentation was found to be both time and dose-dependent. nih.gov

Further investigations into the mechanism revealed that the 5'-triphosphate metabolite of 2-chloro-2'-deoxyadenosine can cooperate with cytochrome c and Apaf-1 to activate caspase-3, a key executioner enzyme in the apoptotic cascade, in a cell-free system. pnas.org This activation of the caspase proteolytic cascade, in conjunction with DNA strand break formation, provides a potent mechanism for the cytotoxic effects of these analogues, even in non-dividing lymphocytes. pnas.org

In terms of cell cycle modulation, treatment of Ehrlich ascites tumor cells with 2-deoxyguanosine for 24 hours led to an accumulation of cells in the G0/G1 phase, indicating a G1 arrest. researchgate.net This disruption of the normal cell cycle progression is another important aspect of the anticancer activity of these nucleoside analogues.

Synergistic Effects with Established Chemotherapeutic Agents

The potential of this compound analogues to enhance the efficacy of existing chemotherapeutic drugs is an area of active investigation. Research has shown that combining 2'-deoxyinosine (B131508) with 5-fluorouracil (B62378) (5-FU) can significantly increase the sensitivity of human colorectal cancer cell lines to 5-FU. This combination has been shown to enhance both early and late apoptosis induced by 5-FU in HT29 and SW620 cell lines. ashpublications.org

Furthermore, the analogue 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) has been shown to act synergistically with 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmUdR) in enhancing the cytotoxicity of 5-FU in various cancer cell lines. oup.com These findings suggest that 2'-fluoro-substituted nucleosides could be valuable components of combination chemotherapy regimens, potentially allowing for lower doses of conventional drugs and reducing associated toxicities.

Applications in Advanced Molecular Biology and Gene Technologies

The unique electrochemical properties of the fluorine atom, when incorporated at the 2'-position of the ribose sugar in nucleosides like inosine (B1671953), have led to the development of powerful tools for molecular biology and gene technologies. The resulting this compound and its analogues offer enhanced stability and functionality, making them invaluable in the design of therapeutic oligonucleotides and sophisticated molecular probes.

Design and Application of 2'-Fluoro-Modified RNA Oligonucleotides (siRNAs, Aptamers, Antagomirs)

The introduction of a 2'-fluoro (2'-F) modification to RNA oligonucleotides is a widely adopted strategy to improve their therapeutic potential. This single atomic substitution enhances nuclease resistance and increases binding affinity to target sequences, properties that are critical for the efficacy of siRNAs, aptamers, and antagomirs. biosyn.comcreative-biolabs.com The fluorine atom, being highly electronegative, favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helix, characteristic of RNA duplexes. nih.gov This conformational effect contributes to a higher melting temperature (Tm) and more stable binding. glenresearch.com

siRNAs (Small interfering RNAs): The therapeutic action of siRNAs, which relies on the RNA interference (RNAi) pathway to silence specific genes, is often hampered by their rapid degradation by cellular nucleases. Incorporating 2'-fluoro modifications, particularly in pyrimidine (B1678525) residues (cytidine and uridine), has been shown to significantly increase the stability of siRNA duplexes in human plasma without compromising their gene-silencing activity. glenresearch.com This enhanced stability translates to more potent and persistent in vivo effects. biosyn.com

Aptamers: Aptamers are short, single-stranded nucleic acid sequences that fold into specific three-dimensional structures to bind targets like proteins with high affinity and specificity. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process used to generate aptamers can be performed with modified nucleotides. Using 2'-fluoro-modified pyrimidines during the selection process directly yields aptamers that are resistant to nuclease degradation, a crucial feature for therapeutic applications. mdpi.com This modification also contributes to higher binding affinities compared to their unmodified RNA counterparts. creative-biolabs.comnih.gov

Antagomirs: Antagomirs, or anti-miRNA oligonucleotides (AMOs), are designed to bind to and inhibit endogenous microRNAs (miRNAs). To achieve effective inhibition in vivo, antagomirs require extensive chemical modifications to ensure stability and high affinity for their target miRNA. 2'-Fluoro modifications are used to increase the potency of these molecules by enhancing their binding affinity. nih.gov However, the 2'-F modification alone provides limited nuclease resistance in single-stranded oligonucleotides like antagomirs. Therefore, it is typically used in combination with other modifications, such as a phosphorothioate (B77711) (PS) backbone, to achieve the necessary stability for therapeutic use. nih.gov

| Oligonucleotide Type | Primary Benefit of 2'-Fluoro Modification | Key Research Finding |

| siRNA | Increased stability in plasma, enhanced potency. | siRNAs synthesized with 2'-F pyrimidines show greatly increased stability against nuclease degradation compared to unmodified siRNA. glenresearch.com |

| Aptamer | Enhanced nuclease resistance, higher binding affinity. | In vitro selection using 2'-F-pyrimidine RNA libraries yields nuclease-resistant aptamers that specifically recognize their targets. mdpi.com |

| Antagomir | Increased binding affinity and potency. | 2'-F nucleotides can yield higher potency than 2'-O-methyl versions but require additional modifications like a phosphorothioate backbone for sufficient nuclease resistance. nih.gov |

Utility in Affinity-Based Studies of RNA-Binding Proteins

The study of RNA-protein interactions is fundamental to understanding gene regulation. Affinity chromatography is a cornerstone technique used to isolate RNA-binding proteins (RBPs) that interact with a specific RNA sequence. This method involves immobilizing an RNA "bait" on a solid matrix and identifying the proteins from a cellular extract that bind to it. nih.govtandfonline.com

A significant challenge in this technique is the presence of endogenous RNases in cell extracts, which can degrade the RNA bait, leading to failed experiments or misleading results. tandfonline.com Furthermore, some proteins may bind indirectly to the bait by tethering to other RNAs that are bound to the primary RBP. tandfonline.com

The use of 2'-fluoro-modified RNA oligonucleotides provides a robust solution to these problems. By synthesizing the RNA bait with 2'-fluoro-substituted pyrimidines (2'-F-dCTP and 2'-F-dUTP), the resulting RNA becomes highly resistant to RNase A and other common nucleases. nih.govtandfonline.com This allows for two key advantages:

Protection of the Bait: The affinity column remains intact throughout the experiment, even in RNase-rich extracts. tandfonline.com

Validation of Direct Interactions: The extract can be pre-treated with RNases to eliminate cellular RNAs. Any protein that still binds to the nuclease-resistant 2'-F-RNA bait is more likely to be interacting directly with the sequence rather than being tethered through another RNA molecule. tandfonline.com

Studies have demonstrated that these fluorinated RNAs can be efficiently coupled to an agarose (B213101) matrix and that the modification does not disrupt the binding of known RBPs, such as hnRNP M. nih.govtandfonline.com This validates the use of 2'-fluoro-modified RNA as a reliable tool for the affinity purification and characterization of direct RNA-protein interactions.

| Feature | Unmodified RNA Bait | 2'-Fluoro-Modified RNA Bait |

| Nuclease Resistance | Low; susceptible to degradation by RNases in cell extracts. | High; resistant to common RNases like RNase A. nih.govtandfonline.com |

| Use with RNase-Treated Extracts | Not feasible; the bait would be degraded. | Feasible; allows for the elimination of RNA-tethered indirect binders. tandfonline.com |

| Interaction Studied | Direct and indirect (RNA-tethered) binding. | Primarily direct binding when used with RNase-treated extracts. tandfonline.com |

| Reliability | Variable; can be compromised by RNA degradation. | High; provides a more stable platform for consistent results. tandfonline.com |

Development as Mechanistic Probes for Nucleic Acids and Proteins

The fluorine atom is not only a stabilizing modification but also a powerful biophysical and biochemical probe. Its unique properties—a small van der Waals radius, high electronegativity, and a nucleus (19F) with excellent properties for Nuclear Magnetic Resonance (NMR) spectroscopy—allow oligonucleotides containing 2'-fluoro modifications to be used as sophisticated tools to investigate the mechanisms of biological processes. iu.edu

Probing Interactions with 19F NMR: The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR studies. acs.org Since fluorine is virtually absent from biological systems, there is no background signal, allowing for the clear detection of a 19F-labeled molecule. By site-specifically incorporating a 2'-fluoro-modified nucleotide, such as this compound, into an RNA molecule, the fluorine atom can serve as a sensitive reporter. Upon the binding of a protein or other molecule to the RNA, the local chemical environment around the fluorine atom changes, resulting in a detectable shift in its NMR signal. frontiersin.org This approach can be used to:

Confirm binding events between RNA and proteins. frontiersin.org

Identify the specific region of the RNA involved in the interaction.

Characterize conformational changes in the RNA or protein upon complex formation. acs.org

Convertible Nucleosides for Cross-Linking Studies: this compound has been ingeniously developed as a "convertible" nucleoside, acting as a precursor for creating specific cross-links. In this application, the oligonucleotide is synthesized with 2-fluoro-deoxyinosine (a DNA analogue, but the principle applies). Post-synthesis, the fluorine atom on the inosine base can be displaced by reacting it with a primary amine. genelink.combiosyn.com By using a primary amine that contains a reactive group, such as a thiol, this position becomes a handle for creating a covalent linkage. This strategy has been used to study the intricate DNA translocation mechanism of HIV-1 reverse transcriptase by creating a stable, disulfide-crosslinked complex between a modified oligonucleotide and a kinetic intermediate of the enzyme. genelink.combiosyn.com This covalent trapping of an enzyme-substrate complex is a powerful method for mechanistic investigation.

| Application as a Probe | Technique | Information Gained | Example |

| Interaction Reporter | 19F NMR Spectroscopy | Binding site mapping, conformational changes, binding affinity. | A change in the 19F chemical shift of a 2'-F-RNA upon protein addition indicates a direct interaction at that site. frontiersin.org |

| Cross-linking Precursor | Chemical Synthesis & Cross-linking | Covalent trapping of interaction partners, structural analysis of transient complexes. | 2-Fluoro-deoxyinosine is converted to an N2-thiol-dG derivative to form a disulfide bond with an enzyme intermediate. genelink.combiosyn.com |

Pharmacological and Preclinical Investigation of 2 Fluoro 2 Deoxyinosine Based Therapeutics

Prodrug Design and Bioconversion Pathways

The inherent properties of 2'-Fluoro-2'-deoxyinosine necessitate the use of prodrug strategies to optimize its therapeutic index. These strategies are designed to enhance its delivery to target tissues and ensure its activation at the site of action, thereby minimizing systemic toxicity.

Strategies for Enhanced Bioavailability and Targeted Delivery

Prodrug design is a critical strategy to overcome the limitations of nucleoside analogs, such as this compound, which often exhibit poor oral bioavailability due to their high polarity and limited intestinal permeability. By chemically modifying the parent drug, its lipophilicity can be increased, facilitating better absorption. Common approaches include the addition of amino-esters or phospholipid moieties. These modifications can also be designed to target specific transporters present in the intestine to promote uptake.

One of the key advantages of a prodrug is its ability to remain stable during transport and then readily degrade to the active parent drug at the target site. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the drug. For instance, modifying the structure of a nucleoside analog can improve its ability to penetrate the cell membrane. The high electronegativity of the fluorine atom in this compound not only enhances the lipophilicity of the compound but also contributes to its enzymatic stability and resistance to metabolic processes, which in turn improves its bioavailability.

Recent advancements in prodrug strategies have focused on creating derivatives that can be selectively activated by enzymes that are overexpressed in tumor tissues. This approach, known as enzyme-activated prodrug therapy, is a cornerstone of modern targeted cancer therapy.

Enzyme-Activated Prodrug Systems in Cancer Therapy (e.g., DEPT)

Enzyme-activated prodrug therapy is a promising strategy for cancer treatment that involves the delivery of a non-toxic prodrug that is converted into a potent cytotoxic agent by an enzyme that is either endogenous to the tumor microenvironment or exogenously introduced. nih.govrsc.org This approach allows for high concentrations of the active drug to be localized at the tumor site, thereby reducing systemic toxicity. mdpi.comoncohemakey.com

A well-studied example is Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a gene encoding a non-human enzyme is delivered to tumor cells, followed by the administration of a non-toxic prodrug. nih.govscivisionpub.commdpi.com One such system utilizes the E. coli purine (B94841) nucleoside phosphorylase (PNP) enzyme. nih.govmedchemexpress.com This bacterial enzyme can cleave the prodrug 2'-deoxy-2'-fluoroadenosine (dFAdo) into the highly toxic purine analog 2-fluoroadenine (B1664080) (2-FAde). medchemexpress.com Human PNP, in contrast, does not act on 6-amino purine nucleosides like dFAdo, making this a highly specific tumor-killing strategy. mdpi.com The released 2-FAde can readily diffuse across cell membranes, creating a "bystander effect" that kills neighboring, non-transfected tumor cells. mdpi.comscivisionpub.com

Another approach is Immobilized-Directed Enzyme Prodrug Therapy (IDEPT), where the enzyme is immobilized on a solid matrix, such as magnetic nanoparticles, and targeted to the tumor. ucm.esmdpi.com A study demonstrated that a His-tagged Leishmania mexicana type I 2′-deoxyribosyltransferase (His-LmPDT) covalently attached to magnetic iron oxide nanoparticles could effectively hydrolyze dFAdo. ucm.esmdpi.com This system showed a significant reduction in the survival of HeLa cancer cells when treated with dFAdo. ucm.es

These enzyme-activated systems highlight the potential of this compound-based prodrugs in achieving targeted and effective cancer therapy.

Preclinical Pharmacodynamics and Efficacy Studies

The preclinical evaluation of this compound-based therapeutics has provided crucial insights into their mechanism of action, efficacy, and potential for clinical translation. These studies encompass both in vitro assessments of cancer cell lines and in vivo evaluations in animal models.

In Vitro Assessment of Cell Line Sensitivity and Resistance

The in vitro cytotoxic activity of fluorinated nucleoside analogs has been evaluated in various cancer cell lines. For instance, a related compound, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (B156593) (Cl-F-araA), demonstrated potent antiproliferative activity against several human colon tumor cell lines, including HCT116, HT-29, DLD-1, and WiDr, with a 50% growth-inhibitory concentration (IC50) of 0.26 microM after a 72-hour exposure. nih.gov The cytotoxic action of these analogs generally relies on their phosphorylation to the triphosphate form, which can then be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. nih.govnih.gov

However, the development of drug resistance is a significant challenge in cancer chemotherapy. nih.gov Mechanisms of resistance to nucleoside analogs can be multifactorial and include:

Altered enzyme activities: Reduced activity of activating enzymes like deoxycytidine kinase (dCK), which is responsible for the initial phosphorylation of the drug, can lead to decreased levels of the active triphosphate form. nih.govnih.gov

Increased intracellular pools of competing natural nucleosides: Elevated levels of the natural counterpart, such as deoxyadenosine (B7792050) triphosphate (dATP), can compete with the drug's triphosphate form for incorporation into DNA, thereby reducing its efficacy. nih.gov

Mutations in target enzymes: Alterations in DNA polymerase or other target enzymes can reduce their affinity for the activated drug. youtube.com

Enhanced drug efflux: Increased expression of drug transporters can actively pump the drug out of the cell, lowering its intracellular concentration.

Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve the therapeutic outcomes of this compound-based treatments.

In Vivo Evaluation in Xenograft and Animal Models

Preclinical in vivo studies using animal models are essential for evaluating the antitumor efficacy and pharmacokinetic properties of new cancer therapeutics. nih.govnih.govresearchgate.netresearchgate.netbiomodels.com Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose. nih.gov

In a study evaluating the in vivo efficacy of the related compound Cl-F-araA, potent antitumor activity was observed against four human colon tumor xenograft models (HT-29, WiDr, Co-3, and COLO-320DM). nih.gov Notably, oral administration of Cl-F-araA showed significantly superior activity compared to intravenous administration, leading to tumor regression or stasis. nih.gov This highlights the potential for developing orally bioavailable this compound-based drugs.

Another study investigated the combination of 2'-deoxyinosine (B131508) with 5-fluorouracil (B62378) (5-FU) in nude mice with SW620 human colorectal cancer xenografts. The combination significantly reduced tumor growth by 57%, whereas 5-FU alone had little effect. aacrjournals.org These findings suggest that this compound could also be explored in combination therapies to enhance the efficacy of existing chemotherapeutic agents.

The selection of appropriate animal models is critical for the predictive value of preclinical studies. nih.govresearchgate.netresearchgate.net These models allow for the assessment of not only antitumor activity but also the potential for toxicity and the determination of a therapeutic window.

Metabolic Fate and Biotransformation

The metabolic pathway of fluorinated nucleosides is a key determinant of their therapeutic activity and toxicity. The fluorine atom plays a crucial role in altering the electronic and steric properties of the molecule, which can significantly impact its metabolism and enzymatic stability. mdpi.com

Upon entering the cell, this compound and its prodrugs undergo a series of biotransformation steps. For the prodrug 2'-deoxy-2'-fluoroadenosine, the first step is often its conversion to this compound via deamination. Subsequently, these nucleosides are typically phosphorylated by cellular kinases, such as deoxycytidine kinase, to their active triphosphate forms. nih.gov The presence of the fluorine atom can make the resulting deaminated product resistant to hydrolysis by purine nucleoside phosphorylase, thus preventing its rapid degradation and prolonging its intracellular half-life. nih.gov

The triphosphate metabolites of these fluorinated nucleosides are the ultimate cytotoxic agents. They act as antimetabolites, interfering with nucleic acid synthesis by inhibiting key enzymes like DNA polymerase and ribonucleotide reductase, and by being incorporated into DNA, leading to chain termination. nih.govnih.gov

The insertion of a fluorine atom can also restrict the oxidative metabolism of the drug, providing stability against degradation by enzymes like adenosine (B11128) deaminase. nih.govmdpi.com This enhanced metabolic stability can lead to higher and more sustained intracellular concentrations of the active drug, potentially improving its therapeutic efficacy. The study of the metabolic fate and biotransformation of this compound-based therapeutics is essential for understanding their mechanism of action and for designing more effective and less toxic anticancer agents.

Identification of Key Metabolic Enzymes and Pathways

The metabolic fate of this compound and related 2'-fluoro-modified nucleoside analogs is primarily governed by enzymes involved in the purine salvage pathway. nih.gov The introduction of a fluorine atom at the 2' position of the deoxyribose sugar ring significantly influences the interaction of these compounds with key metabolic enzymes, altering their pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts. mdpi.com

A primary route for the formation of this compound in vivo is through the deamination of its corresponding adenosine analog, 2'-Fluoro-2'-deoxyadenosine (B150665). This conversion is catalyzed by adenosine deaminase (ADA). nih.gov This is a common metabolic pathway for purine nucleoside analogs, where the adenosine derivative acts as a prodrug that is biotransformed into the inosine (B1671953) derivative. nih.govnih.gov

Once formed or administered, the key metabolic pathway for the activation of this compound is sequential phosphorylation. This anabolic process is initiated by cellular kinases, which convert the nucleoside into its 5'-monophosphate form. Subsequent phosphorylation steps, catalyzed by other cellular kinases, lead to the formation of the diphosphate (B83284) and ultimately the triphosphate metabolite. Studies on similar 2'-fluoro-nucleoside analogs, such as 2'-F-dd-ara-A, indicate that the initial phosphorylation can be catalyzed by enzymes like 2'-deoxycytidine (B1670253) kinase. nih.gov This multi-step phosphorylation is crucial as the triphosphate form is the pharmacologically active moiety.

A critical aspect of the metabolism of this compound is its resistance to catabolism by purine nucleoside phosphorylase (PNP). nih.govnih.gov This enzyme is responsible for cleaving the glycosidic bond of many purine nucleosides, leading to their inactivation and clearance. nih.gov The 2'-fluoro substitution provides steric hindrance and alters the electronic properties of the sugar moiety, rendering the compound a poor substrate for PNP. This metabolic stability is a significant advantage, leading to a longer intracellular half-life and increased systemic exposure compared to non-fluorinated analogs like 2',3'-dideoxyinosine (ddI). nih.gov

The key metabolic pathways and enzymes involved are summarized in the table below.

| Pathway | Enzyme | Description | Reference |

| Prodrug Conversion (Anabolism) | Adenosine Deaminase (ADA) | Catalyzes the deamination of a 2'-fluoro-2'-deoxyadenosine precursor to form this compound. | nih.gov |

| Activation (Anabolism) | Deoxycytidine Kinase / Other Kinases | Initiates the sequential phosphorylation of this compound to its active triphosphate form. | nih.gov |

| Catabolism (Resistance) | Purine Nucleoside Phosphorylase (PNP) | This compound exhibits high resistance to cleavage by this enzyme, preventing premature degradation. | nih.govnih.gov |

Characterization of Active and Inactive Metabolites

Active Metabolites:

The primary active metabolites of this compound are its phosphorylated derivatives: this compound 5'-monophosphate (2'-FdIMP), this compound 5'-diphosphate (2'-FdIDP), and this compound 5'-triphosphate (2'-FdITP). The triphosphate form, 2'-FdITP, is considered the ultimate active moiety. Research on analogous compounds demonstrates that the di- and triphosphate forms accumulate in cells and are responsible for the therapeutic effects. nih.gov For instance, in studies with 2'-fluoro-dideoxyarabinosyladenine, the accumulation of its di- and triphosphate metabolites was significantly greater than those of its non-fluorinated parent compound. nih.gov The active triphosphate metabolite typically functions as a competitive inhibitor or an alternative substrate for viral or cellular polymerases, leading to the termination of DNA chain elongation.

Inactive Metabolites:

Due to its significant resistance to purine nucleoside phosphorylase (PNP), this compound does not readily undergo cleavage of its glycosidic bond. nih.govnih.gov This metabolic stability minimizes the formation of the primary inactive catabolites that are common for other purine nucleosides, namely the free purine base (hypoxanthine) and the sugar moiety (2-deoxy-2-fluoro-ribose). The resistance to PNP-mediated degradation is a key feature that distinguishes it from compounds like 2',3'-dideoxyinosine (ddI), which is substantially metabolized by this pathway. nih.gov Any amount of hypoxanthine (B114508) formed would be further metabolized to uric acid and eliminated. researchgate.net

The table below details the key metabolites and their activity status.

| Metabolite | Abbreviation | Activity | Description | Reference |

| This compound 5'-monophosphate | 2'-FdIMP | Active Precursor | The initial product of phosphorylation by cellular kinases. | nih.gov |

| This compound 5'-diphosphate | 2'-FdIDP | Active Precursor | An intermediate in the anabolic pathway leading to the triphosphate form. | nih.gov |

| This compound 5'-triphosphate | 2'-FdITP | Active | The ultimate pharmacologically active metabolite that inhibits polymerases. | nih.gov |

| Hypoxanthine | Inactive | The purine base that would be released upon cleavage by PNP; formation is minimal due to enzymatic resistance. | nih.govresearchgate.net |

Advanced Research Methodologies and Analytical Techniques for 2 Fluoro 2 Deoxyinosine Studies

Structural Elucidation and Interaction Analysis

Determining the three-dimensional structure of 2'-Fluoro-2'-deoxyinosine and its interactions with biological macromolecules is fundamental to understanding its mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques employed for this purpose.

X-ray Crystallography for Enzyme-Ligand Complexes

X-ray crystallography provides high-resolution structural data of molecules in their crystalline state. This technique is invaluable for visualizing the precise atomic arrangement of this compound and how it binds to the active sites of target enzymes.

The crystal structure of 2'-deoxy-2'-fluoroinosine monohydrate has been determined, revealing key conformational features. In a notable study, the compound crystallized in the space group P2(1)2(1)2(1) with two independent nucleoside molecules (A and B) in the asymmetric unit. These two molecules exhibit different conformations regarding the glycosidic bond, with molecule A in a syn conformation and molecule B in an anti conformation mdpi.com. The sugar ring pucker for both molecules was found to be a twisted conformation, with molecule A being C(3')-endo-C(4')-exo and molecule B being C(4')-exo-C(3')-endo mdpi.com. This preference for a C(3')-endo type pucker, along with twisted conformations involving C(4')-exo, is considered a characteristic feature of 2'-fluoronucleosides mdpi.com.

When studying enzyme-ligand complexes, co-crystallization of this compound (or its triphosphate form) with a target enzyme, such as a viral polymerase or a kinase, can provide a static snapshot of the binding mode. This information is critical for structure-based drug design, allowing for the optimization of the ligand to enhance binding affinity and specificity.

| Parameter | Molecule A | Molecule B |

| Glycosidic Bond Conformation | syn | anti |

| Sugar Pucker | C(3')-endo-C(4')-exo | C(4')-exo-C(3')-endo |

| Pseudorotation Phase Angle (P) | 29° | 41° |

| Exocyclic C(4')-C(5') Bond | gauche+ | gauche+ |

Table 1: Conformational Parameters of the Two Independent Molecules of 2'-deoxy-2'-fluoroinosine in the Crystal Structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing insights that are complementary to the static picture from X-ray crystallography. For this compound, NMR is instrumental in determining the preferred conformation of the furanose ring and the orientation of the nucleobase.

Biochemical and Cellular Assay Development

To evaluate the biological activity of this compound, a range of biochemical and cellular assays are employed. These assays are designed to measure the compound's effect on specific enzymes and its broader impact on cellular processes.

Enzyme Kinetic Assays and Inhibition Studies

Enzyme kinetic assays are essential for quantifying the inhibitory potency of this compound against its target enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For nucleoside analogues, the triphosphate form is often the active inhibitor of polymerases.

In studies of similar 2'-fluoro nucleoside analogues, their triphosphate forms have been shown to be competitive inhibitors of viral polymerases. For instance, the triphosphate of 2'-deoxy-2'-fluoroguanosine (B44010) acts as a competitive inhibitor of influenza virus transcriptase with a Kᵢ of 1.0 µM nih.gov. Kinetic studies can determine key parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), and from these, the inhibition constant (Kᵢ) can be calculated to quantify the inhibitor's potency. These studies often reveal the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. Furthermore, the incorporation of the triphosphate analogue into a growing nucleic acid chain can be investigated, which may lead to chain termination, a common mechanism of action for antiviral nucleoside analogues nih.gov.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism of Action |

| 2'-deoxy-2'-fluoroguanosine triphosphate | Influenza Virus Transcriptase | 1.0 µM | Competitive Inhibition, Chain Termination |

| 2'-deoxy-2'-fluoroguanosine triphosphate (from resistant virus) | Influenza Virus Transcriptase | 13.1 µM | Competitive Inhibition |

Table 2: Enzyme Inhibition Data for a Related 2'-Fluoro Nucleoside Analogue. nih.gov

Quantitative Cell-Based Assays (e.g., cytotoxicity, cell growth, signal transduction)

Cell-based assays are crucial for assessing the biological effects of this compound in a more physiologically relevant context. These assays can measure cytotoxicity, effects on cell proliferation, and modulation of cellular signaling pathways.

Cytotoxicity and Cell Growth Assays: The cytotoxic effects of this compound can be evaluated in various cell lines, including cancer cells and normal cells, to determine its therapeutic index. Standard assays such as the MTT, XTT, or neutral red uptake assays are used to measure cell viability. Cell growth inhibition is often quantified by determining the concentration of the compound that inhibits cell growth by 50% (GI₅₀). For example, in studies of structurally similar compounds like 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, a potent inhibition of CEM cell growth was observed, with this compound being 50-fold more potent than other related analogues nih.gov.

Signal Transduction Analysis: While specific studies on the effect of this compound on signal transduction pathways are not extensively documented, this is a critical area of investigation. Nucleoside analogues can interfere with various signaling cascades that control cell cycle progression, apoptosis, and other cellular processes. Techniques such as Western blotting can be used to assess the phosphorylation status of key signaling proteins (e.g., Akt, MAP kinases) to determine if these pathways are affected by the compound.

Advanced Separation and Purification Technologies

The synthesis of this compound and its derivatives often results in a mixture of products and unreacted starting materials. Therefore, advanced separation and purification technologies are essential to obtain the compound in high purity for biological testing.

High-performance liquid chromatography (HPLC) is the most widely used technique for the purification of nucleoside analogues. Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. For fluorinated nucleosides, C18 columns are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound can be adjusted by varying the gradient of the organic solvent.

Ion-exchange chromatography (IEX) is another powerful HPLC technique that separates molecules based on their net charge. This method is particularly useful for the purification of the phosphorylated forms of this compound (mono-, di-, and triphosphate), as the negatively charged phosphate (B84403) groups interact with the positively charged stationary phase. A salt gradient is typically used to elute the phosphorylated species from the column. The combination of these chromatographic techniques ensures the high purity of this compound and its metabolites, which is a prerequisite for accurate and reproducible biological studies.

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering provide essential tools to investigate the effects of this compound on cellular processes, particularly in the context of gene function and enzyme activity.

The incorporation of this compound into synthetic oligonucleotides is a valuable strategy for studying gene function. The 2'-fluoro modification confers several advantageous properties to these oligonucleotides.

One of the primary benefits is increased resistance to nuclease degradation. The presence of the fluorine atom at the 2'-position of the ribose sugar sterically hinders the action of cellular nucleases that would otherwise rapidly degrade natural DNA or RNA oligonucleotides. This enhanced stability allows the modified oligonucleotides to persist for longer periods within cells, increasing their potential to interact with their target nucleic acid sequences.

Furthermore, the 2'-fluoro modification can enhance the binding affinity of the oligonucleotide to its complementary RNA or DNA target. This is attributed to the fluorine atom's electronegativity, which favors the C3'-endo sugar pucker conformation, similar to that found in RNA. This pre-organization of the sugar moiety can lead to a more stable duplex formation with the target strand.

Properties Conferred by 2'-Fluoro Modification in Oligonucleotides:

| Property | Effect of 2'-Fluoro Modification | Rationale |

| Nuclease Resistance | Increased | Steric hindrance at the 2'-position |

| Binding Affinity (Tm) | Increased | Favors C3'-endo sugar pucker, similar to RNA |

| Duplex Stability | Increased | Enhanced binding affinity |

These modified oligonucleotides can be used in various applications to study gene function, including:

Antisense Technology: Oligonucleotides containing this compound can be designed to bind to specific messenger RNA (mRNA) molecules, leading to the inhibition of protein translation and thereby silencing the expression of a particular gene.

Aptamers: These are short, single-stranded nucleic acid sequences that can fold into specific three-dimensional structures to bind to target molecules, such as proteins, with high affinity and specificity. The increased stability of 2'-fluoro-modified oligonucleotides makes them attractive candidates for the development of robust aptamers.

By observing the phenotypic effects of gene silencing or target binding by these modified oligonucleotides, researchers can infer the function of the targeted gene or protein.

Reporter gene assays are a powerful tool for studying the activity of enzymes that metabolize nucleoside analogs and for evaluating the activation of prodrugs like this compound. These assays typically involve the use of a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is linked to a specific cellular event.

In the context of this compound, a reporter gene assay can be designed to assess its conversion to a cytotoxic metabolite by a specific enzyme, a key step in its potential therapeutic action. For example, in a gene therapy approach, a viral thymidine (B127349) kinase (TK) gene can be introduced into cancer cells. This enzyme can phosphorylate certain nucleoside analogs, including fluorinated ones, initiating their conversion into toxic triphosphate forms that inhibit DNA synthesis and lead to cell death.

A reporter gene assay to study this process could be constructed as follows:

Cell Line Engineering: A cell line is engineered to express the viral thymidine kinase. A second reporter gene, such as luciferase, is also introduced under the control of a constitutive promoter.

Treatment: The engineered cells are treated with this compound.

Mechanism of Action: If the viral TK phosphorylates this compound, it will be converted into its toxic triphosphate form, leading to cell death.